N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetramethylcyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,5-difluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents, as well as stringent quality control measures, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: Shares the difluorophenyl group but has a different core structure.
1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: Contains the difluorophenyl group and is used in anticancer research.
2,5-difluorophenyl isocyanate: A related compound used as a building block in organic synthesis.
Uniqueness
N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its tetramethylcyclopropane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
Molecular Formula |
C14H17F2NO |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO/c1-13(2)11(14(13,3)4)12(18)17-10-7-8(15)5-6-9(10)16/h5-7,11H,1-4H3,(H,17,18) |
InChI Key |
NOMIVMKOZMKHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.